molecular formula C26H35N3O2 B13924312 1-Diphenylmethyl-3-(4-tert-butoxycarbonylhomopiperazin-1-yl)azetidine CAS No. 219725-68-5

1-Diphenylmethyl-3-(4-tert-butoxycarbonylhomopiperazin-1-yl)azetidine

Cat. No.: B13924312
CAS No.: 219725-68-5
M. Wt: 421.6 g/mol
InChI Key: MWTGJISKSDTUJR-UHFFFAOYSA-N
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Description

Tert-butyl 4-[1-(diphenylmethyl)azetidin-3-yl]-1,4-diazepane-1-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a tert-butyl group, a diazepane ring, and an azetidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-[1-(diphenylmethyl)azetidin-3-yl]-1,4-diazepane-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate with diphenylmethyl chloride under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-[1-(diphenylmethyl)azetidin-3-yl]-1,4-diazepane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at the azetidine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines.

Scientific Research Applications

Tert-butyl 4-[1-(diphenylmethyl)azetidin-3-yl]-1,4-diazepane-1-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.

    Biological Studies: Researchers use this compound to study its effects on various biological pathways and its potential as a pharmacological tool.

Mechanism of Action

The mechanism of action of tert-butyl 4-[1-(diphenylmethyl)azetidin-3-yl]-1,4-diazepane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. Detailed studies on its mechanism of action are ongoing, with a focus on understanding its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate
  • Tert-butyl 4-(phenylamino)piperidine-1-carboxylate

Uniqueness

Tert-butyl 4-[1-(diphenylmethyl)azetidin-3-yl]-1,4-diazepane-1-carboxylate stands out due to its unique combination of structural features, which confer specific chemical and biological properties

Properties

CAS No.

219725-68-5

Molecular Formula

C26H35N3O2

Molecular Weight

421.6 g/mol

IUPAC Name

tert-butyl 4-(1-benzhydrylazetidin-3-yl)-1,4-diazepane-1-carboxylate

InChI

InChI=1S/C26H35N3O2/c1-26(2,3)31-25(30)28-16-10-15-27(17-18-28)23-19-29(20-23)24(21-11-6-4-7-12-21)22-13-8-5-9-14-22/h4-9,11-14,23-24H,10,15-20H2,1-3H3

InChI Key

MWTGJISKSDTUJR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCN(CC1)C2CN(C2)C(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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